molecular formula C20H19NO4 B12431017 4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione

4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione

Cat. No.: B12431017
M. Wt: 337.4 g/mol
InChI Key: FGPSWRYXPIUBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione is a synthetic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Ethoxy Groups: The ethoxy groups can be introduced via nucleophilic substitution reactions using ethyl halides.

    Formation of the Dione Structure: The dione functionality can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a drug candidate for treating various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione
  • 4-(Ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione
  • 4-(Methoxymethylidene)-2-(4-ethylphenyl)isoquinoline-1,3-dione

Uniqueness

4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. These groups can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

4-(ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione

InChI

InChI=1S/C20H19NO4/c1-3-24-13-18-16-7-5-6-8-17(16)19(22)21(20(18)23)14-9-11-15(12-10-14)25-4-2/h5-13H,3-4H2,1-2H3

InChI Key

FGPSWRYXPIUBHG-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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